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Compound of Interest

Compound Name:

Cat. No.: B1270069

2-Amino-4-methoxyphenol

L  Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 2-

Amino-4-methoxyphenol, a key intermediate in the synthesis of various chemical compounds,

including pyridine analogues.[1][2] The following sections detail the Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols for their acquisition. This document is intended for researchers,

scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Properties

Identifier Value

IUPAC Name 2-Amino-4-methoxyphenol
Synonym 2-Hydroxy-5-methoxyaniline
CAS Number 20734-76-3[3][4][5][6]

Molecular Formula

C7HoNO:[4][5][6][7]

Molecular Weight 139.15 g/mol [3][5]

White to cream to brown crystals or crystalline
Appearance

powder[4]
Melting Point 135-140 °CJ[4][5]

Spectroscopic Data
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The following tables summarize the key spectroscopic data for 2-Amino-4-methoxyphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by
providing information about the chemical environment of hydrogen (*H NMR) and carbon (33C
NMR) atoms.[3]

Table 1: Predicted *H-NMR Spectral Data for 2-Amino-4-methoxyphenol([3]

Predicted Chemical Shift (9,

Proton Assignment Multiplicity
ppm)

Aromatic-H 6.5-7.0 Multiplet (3H)

-OH (Phenol) Variable, broad Singlet (1H)

-NHz2 (Amine) Variable, broad Singlet (2H)

-OCHs (Methoxy) ~3.8 Singlet (3H)

Note: The chemical shifts for -OH and -NH:z protons are variable due to hydrogen bonding and
exchange with the solvent.[3]

Table 2: Predicted 13C-NMR Spectral Data for 2-Amino-4-methoxyphenol

Carbon Assignment Predicted Chemical Shift (8, ppm)
C-O (Phenol) 145 - 155

C-N (Amine) 135 - 145

C-OCHs 110- 120

Aromatic C-H 100 - 115

-OCHs 55-60

Note: These are predicted values. For similar methoxyphenol compounds, the methoxy carbon
appears around 55.5-55.8 ppm.[3]
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Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on
the absorption of infrared radiation.[3]

Table 3: Key IR Absorption Bands for 2-Amino-4-methoxyphenol|[3]

Characteristic Absorption

Functional Group Vibrational Mode
(cm~)
O-H (Phenol) Stretching 3300-3500 (broad)
N-H (Amine) Stretching 3300-3500 (two bands)
C-H (Aromatic) Stretching 3000-3100
C-H (Aliphatic, -OCHs) Stretching 2850-3000
C=C (Aromatic) Ring Stretching 1450-1600
C-O (Phenol) Stretching 1200-1260
C-O-C (Ether) Asymmetric Stretching 1200-1275

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. It provides information about the molecular weight and
fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for 2-Amino-4-methoxyphenol

Technique Parameter Value

Electron lonization (EI) Molecular lon (M%) m/z 139

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above.
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NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 2-Amino-4-methoxyphenol in a
suitable deuterated solvent (e.g., CDCIs, DMSO-ds). The choice of solvent can affect the

chemical shifts, particularly for labile protons.

Instrument: A 400 MHz or 500 MHz NMR spectrometer is typically used for acquiring high-
resolution spectra.[8]

'H NMR Acquisition:
o Acquire the spectrum at room temperature.
o Use tetramethylsilane (TMS) as an internal standard (6 = 0.00 ppm).[8]

o Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and an acquisition time of 2-4 seconds.

13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.
o Alarger number of scans is typically required compared to *H NMR.

Data Processing: Process the raw data by applying a Fourier transform, phasing, and
baseline correction.

IR Spectroscopy

e Sample Preparation:

o KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide
(KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet
using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on
the ATR crystal.
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e Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer is commonly used.[8]
e Acquisition:
o Record a background spectrum of the empty sample holder (or clean ATR crystal).
o Place the sample in the spectrometer and record the sample spectrum.
o The spectrum is typically recorded in the range of 4000-400 cm~1.

o Data Processing: The instrument software automatically subtracts the background spectrum
from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

e Sample Preparation:

o Direct Infusion: Dissolve a small amount of the sample in a suitable solvent (e.g.,
methanol, acetonitrile) and infuse it directly into the ion source of the mass spectrometer.

o Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, the sample
can be injected into a gas chromatograph, which separates the components before they
enter the mass spectrometer.

e Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g.,
Electron lonization - El, Electrospray lonization - ESI).

e Acquisition:
o The instrument is set to scan over a specific mass-to-charge (m/z) range.
o For El, a standard electron energy of 70 eV is typically used.

o Data Analysis: The resulting mass spectrum shows the relative abundance of different ions,
with the molecular ion peak indicating the molecular weight of the compound.

Visualization of Spectroscopic Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-Amino-4-methoxyphenol.

Sample Preparation

( 2-Amino-4-methoxyphenol )

Dissolve in Prepare KBr Pellet Dissolve in
Deuterated Solvent or use ATR Volatile Solvent

Data Acguisition

& Analysis

1H & 3C NMR Spectra

Intereretation & Structure Elucidation

y

Structural Information
(Functional Groups, Connectivity)

Final Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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